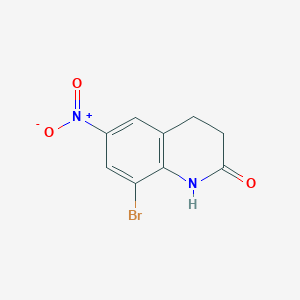
8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one is a chemical compound with the molecular formula C9H7BrN2O3 and a molecular weight of 271.07 g/mol . This compound is part of the quinolin-2-one family, which is known for its diverse biological and pharmacological activities . The structure of this compound includes a bromine atom at the 8th position, a nitro group at the 6th position, and a dihydroquinolinone core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one typically involves the bromination and nitration of a quinolinone precursor. One common method includes the bromination of 3,4-dihydro-1H-quinolin-2-one followed by nitration under controlled conditions . The reaction conditions often involve the use of bromine and nitric acid as reagents, with the reaction being carried out in an organic solvent such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinolin-2,4-dione derivatives.
Reduction: 8-Bromo-6-amino-3,4-dihydro-1H-quinolin-2-one.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The bromine atom may also contribute to the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinolinone core but differ in the substitution pattern.
Quinolin-2,4-diones: These compounds have a similar structure but with additional carbonyl groups.
Quinolines: These compounds have a fully aromatic quinoline ring system.
Uniqueness
8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of both bromine and nitro groups makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C9H7BrN2O3 |
|---|---|
Molecular Weight |
271.07 g/mol |
IUPAC Name |
8-bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7BrN2O3/c10-7-4-6(12(14)15)3-5-1-2-8(13)11-9(5)7/h3-4H,1-2H2,(H,11,13) |
InChI Key |
YRFGSRMUUZXOPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



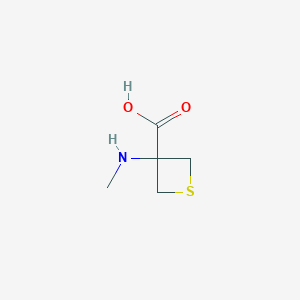

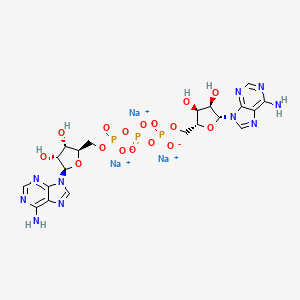
![6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12859768.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12859769.png)

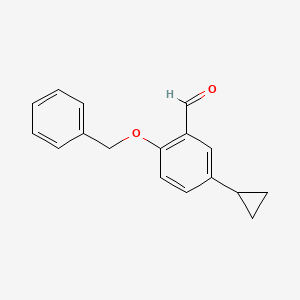
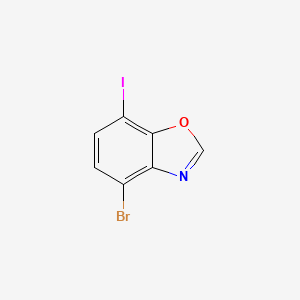
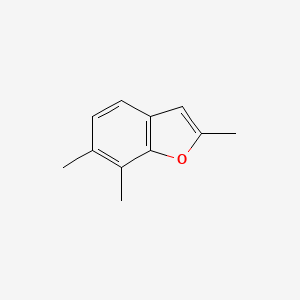

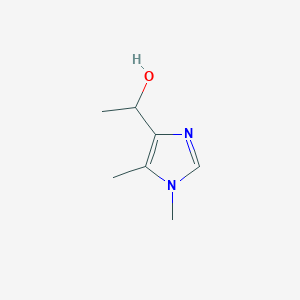
![Sodium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12859821.png)

